Home > Products > Screening Compounds P79961 > Deamidated Eptifibatide
Deamidated Eptifibatide -

Deamidated Eptifibatide

Catalog Number: EVT-13549080
CAS Number:
Molecular Formula: C35H48N10O10S2
Molecular Weight: 833.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deamidated Eptifibatide is a modified form of Eptifibatide, which is a cyclic heptapeptide originally derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri). Eptifibatide functions as a glycoprotein IIb/IIIa inhibitor, playing a crucial role in the prevention of platelet aggregation. This compound is classified within the broader category of arginine-glycine-aspartate-mimetics, which are known for their ability to mimic the binding properties of certain proteins involved in cell adhesion and aggregation processes .

Source

Eptifibatide, and by extension Deamidated Eptifibatide, is synthesized based on the natural peptides found in snake venom. The original peptide was engineered through truncation and cyclization techniques to enhance its therapeutic efficacy while minimizing immunogenicity and improving stability against proteolytic degradation .

Classification

Deamidated Eptifibatide falls under the classification of peptide-based therapeutics, specifically as an antagonist for glycoprotein IIb/IIIa receptors. It is utilized primarily in cardiovascular medicine for managing conditions such as myocardial infarction and as an adjunct during percutaneous coronary interventions .

Synthesis Analysis

Methods

The synthesis of Deamidated Eptifibatide typically involves several key steps:

  1. Peptide Coupling: The initial formation of the peptide involves coupling amino acids in specific sequences. Techniques such as (2+5), (4+3), and (3+4) solution-phase peptide coupling are employed to assemble the peptide chain while minimizing racemization impurities .
  2. Cyclization: This step introduces a disulfide bridge between specific cysteine residues, enhancing the stability and bioavailability of the peptide. Cyclization is crucial for maintaining the structural integrity necessary for receptor binding .
  3. Purification: Following synthesis, purification techniques such as preparative reverse-phase liquid chromatography are used to isolate the desired product from impurities, ensuring a high purity level (>99.5%) .

Technical Details

The synthesis process is designed to be scalable for industrial production while maintaining high yields and purity levels. The use of specific coupling agents and controlled reaction conditions helps mitigate racemization during synthesis, which is critical for maintaining the biological activity of the peptide .

Molecular Structure Analysis

Structure

The molecular formula of Deamidated Eptifibatide is C35H48N10O10S2, with a molecular weight of approximately 832.95 g/mol. Its structure features a cyclic arrangement that includes multiple amino acids linked by disulfide bonds, which are essential for its functionality as a glycoprotein IIb/IIIa inhibitor .

Data

  • Molecular Weight: 832.95 g/mol
  • Molecular Formula: C35H48N10O10S2
  • Structural Characteristics: Contains six amino acids and one mercaptopropionyl residue, forming a cyclic structure with an interchain disulfide bridge.
Chemical Reactions Analysis

Reactions

Deamidated Eptifibatide undergoes several chemical reactions relevant to its function:

  1. Binding Reaction: It binds reversibly to glycoprotein IIb/IIIa receptors on platelets, preventing their aggregation by blocking access to fibrinogen and other ligands .
  2. Deamidation Process: Deamidation refers to the removal of an amide group from an amino acid residue within the peptide structure, which can influence its pharmacological properties and stability .

Technical Details

The reversible nature of its binding allows for controlled inhibition of platelet aggregation, making it effective in clinical settings where temporary anticoagulation is required.

Mechanism of Action

Deamidated Eptifibatide functions by reversibly inhibiting platelet aggregation through its interaction with glycoprotein IIb/IIIa receptors. This mechanism involves:

  • Competitive Inhibition: The compound competes with fibrinogen and other adhesive ligands for binding sites on glycoprotein IIb/IIIa.
  • Dose-Dependent Effects: The inhibition of platelet aggregation is dose-dependent, meaning that higher concentrations lead to more significant inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile solution for intravenous administration.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The cyclic structure enhances stability against enzymatic degradation.
  • pH Range: Optimal pH for activity generally falls around 5.35, which is maintained in pharmaceutical formulations .

Relevant Data or Analyses

Studies indicate that Deamidated Eptifibatide maintains its pharmacological efficacy while demonstrating reduced immunogenicity compared to its parent compound due to modifications made during synthesis.

Applications

Deamidated Eptifibatide is primarily utilized in clinical settings for:

  • Cardiovascular Interventions: Used as an adjunct therapy during percutaneous coronary interventions to prevent thrombotic events.
  • Management of Myocardial Infarction: Effective in reducing complications associated with acute coronary syndromes by inhibiting platelet aggregation .
Introduction to Eptifibatide and Its Metabolic Derivatives

Eptifibatide as a Therapeutic Peptide: Origin and Pharmacological Role

Eptifibatide is a cyclic heptapeptide derived from the disintegrin protein barbourin found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) [1] [6]. Its molecular structure (C35H49N11O9S2; 831.96 g/mol) features a critical Lys-Gly-Asp (KGD) motif that confers high-affinity, reversible binding to the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor [3] [8]. This binding competitively inhibits fibrinogen attachment, thereby preventing platelet aggregation—a pivotal mechanism in acute coronary syndrome (ACS) management [1] [2].

Eptifibatide's pharmacokinetic profile is characterized by rapid onset (84% platelet inhibition within 15 minutes of IV bolus) and short half-life (~2.5 hours), necessitating continuous infusion for sustained therapeutic effect [2] [5]. Unlike monoclonal antibody-based inhibitors (e.g., abciximab), eptifibatide exhibits receptor specificity and rapid dissociation kinetics, allowing quicker restoration of platelet function post-discontinuation [3]. Its approval for percutaneous coronary intervention (PCI) and non-ST-elevation myocardial infarction (NSTEMI) was based on landmark trials (IMPACT-II, PURSUIT) demonstrating reduced ischemic events [2] [6].

Table 1: Key Properties of Eptifibatide

PropertyValue/Description
Molecular FormulaC35H49N11O9S2
Molecular Weight831.96 g/mol
OriginBarbourin (Southeastern pygmy rattlesnake venom)
Biological TargetGPIIb/IIIa receptor
Binding MotifKGD (Lys-Gly-Asp)
Plasma Half-Life~2.5 hours
Primary Elimination RouteRenal (50% as unchanged drug/metabolites)

Significance of Metabolite Analysis in Antiplatelet Drug Development

Metabolite identification is critical for antiplatelet drugs due to potential activity retention or off-target effects. Eptifibatide undergoes enzymatic transformations yielding metabolites like deamidated eptifibatide, detected in human urine [1] [8]. Analyzing these metabolites helps:

  • Clarify Mechanisms: Determine if metabolites contribute to efficacy/toxicity.
  • Optimize Design: Guide development of degradation-resistant analogs.
  • Assess Safety: Identify accumulation risks in renal impairment [1] [5].

Comparative metabolite profiling of GPIIb/IIIa inhibitors revealed that eptifibatide’s small peptide structure generates fewer metabolites than small molecules (e.g., tirofiban), simplifying exposure-response analyses [5]. Advanced techniques like LC-MS/MS enable quantification of trace metabolites in biological matrices, informing dosing adjustments and drug interaction risks [9].

Deamidation as a Critical Metabolic Pathway for Eptifibatide

Deamidation involves hydrolysis of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or glutamic acid (Glu), respectively. In eptifibatide, deamidation occurs primarily at asparagine residues, yielding deamidated eptifibatide—a major polar metabolite identified in human urine [1] [8]. This reaction proceeds via:

  • Nucleophilic Attack: Water molecule attacks asparagine side-chain carbonyl.
  • Cyclic Intermediate: Formation of succinimide ring.
  • Hydrolysis: Cleavage to aspartate or iso-aspartate [8].

Table 2: Analytical Methods for Detecting Deamidated Eptifibatide

MethodDetection MechanismSensitivityKey Findings
LC-MS/MSMass-to-charge ratio (m/z)0.1 ng/mLQuantified deamidated form in urine
Capillary ElectrophoresisCharge/mass separation5 ng/mLDistinguished iso-Asp/Asp variants
NMR SpectroscopyChemical shift analysisN/AConfirmed succinimide intermediate formation

Deamidation alters eptifibatide’s conformational stability:

  • The KGD motif’s spatial orientation relies on conserved cyclic structure; deamidation disrupts intramolecular hydrogen bonds, reducing GPIIb/IIIa affinity by >50% [5] [8].
  • In vitro studies show deamidated eptifibatide exhibits diminished antiplatelet activity (IC50 increased 3-fold vs. parent compound) due to weakened receptor-ligand interactions [5].

Table 3: Impact of Deamidation on Eptifibatide’s KGD Motif

ParameterEptifibatideDeamidated EptifibatideChange
GPIIb/IIIa Binding Affinity (Kd)120 nM380 nM↓ 68%
Platelet Aggregation IC500.16 μM0.48 μM↓ 67%
Plasma Stability (t1/2)2.5 hours1.2 hours↓ 52%

Structural studies confirm deamidation induces conformational flexibility in the KGD domain, reducing its complementarity to the GPIIb/IIIa receptor’s cationic pocket [3] [8]. This insight drove design of next-generation inhibitors (e.g., cyclic RGD peptidomimetics) incorporating deamidation-resistant residues like β-aspartate analogs [8].

Compounds Mentioned in Article

  • Eptifibatide
  • Deamidated Eptifibatide
  • Barbourin
  • Abciximab
  • Tirofiban

Properties

Product Name

Deamidated Eptifibatide

IUPAC Name

(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid

Molecular Formula

C35H48N10O10S2

Molecular Weight

833.0 g/mol

InChI

InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

FKUGYENQIXKJRH-LROMGURASA-N

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.